molecular formula C8H4F2N2O B1436580 6,7-Difluoroquinazolin-4(3H)-one CAS No. 205259-37-6

6,7-Difluoroquinazolin-4(3H)-one

Cat. No. B1436580
M. Wt: 182.13 g/mol
InChI Key: WQQZTVZUFJDYFB-UHFFFAOYSA-N
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Description

6,7-Difluoroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4F2N2O . Its molecular weight is 182.13 .


Molecular Structure Analysis

The molecular structure of 6,7-Difluoroquinazolin-4(3H)-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms and a carbonyl group. This core is further substituted at the 6 and 7 positions with fluorine atoms .


Physical And Chemical Properties Analysis

6,7-Difluoroquinazolin-4(3H)-one has a molecular weight of 182.13 . Other physical and chemical properties such as boiling point and density are not provided in the search results .

Scientific Research Applications

Synthesis and Evaluation of Cerebroprotective Activity of Novel 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives

  • Research has synthesized novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive amino acids and dipeptides to investigate their cerebroprotective properties. These derivatives show promise in treating neurodegenerative diseases, such as Alzheimer's and cerebral ischemia, with compounds 3i, 3j, and 3k displaying significant cerebrotropic activity (Chiriapkin et al., 2022).

Anti-Inflammatory and Antimicrobial Activities

Synthesis and Anti-Inflammatory and Antimicrobial Activities of 2-Methylquinazolin-4(3H)-one Derivatives

  • A variety of 2-methylquinazolin-4(3H)-one derivatives were synthesized and demonstrated significant anti-inflammatory and antimicrobial activities. This research highlights the potential of these compounds in treating various inflammatory and infectious diseases (Keche & Kamble, 2014).

Anticancer Properties

Discovery of N-(4-Methoxyphenyl)-N,2-Dimethylquinazolin-4-Amine as Anticancer Agent

  • The research focused on identifying potent apoptosis inducers and anticancer development candidates among 4-anilinoquinazolines. N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine emerged as a promising anticancer clinical candidate, showing potent apoptosis-inducing properties and effectiveness in various cancer models (Sirisoma et al., 2009).

Photophysical and Electrochemical Properties for Anticancer Activity

Photophysical, Electrochemical Studies of Novel Pyrazol-4-yl-2,3-Dihydroquinazolin-4(1H)-ones and Their Anticancer Activity

  • This study synthesized novel dihydroquinazolin-4(1H)-ones, characterized their optical and electrochemical properties, and evaluated their anticancer activities. These compounds demonstrated moderate to good anticancer activities, highlighting their potential as effective treatments in oncology (Kamble et al., 2017).

Antiviral Activities Against Respiratory and Biodefense Viruses

Novel 3-Sulphonamido-Quinazolin-4(3H)-One Derivatives: Antiviral Activities Against Respiratory and Biodefense Viruses

  • Novel quinazolin-4(3H)-one derivatives were synthesized and tested for antiviral activity against various respiratory and biodefense viruses. Compounds showed notable effectiveness against avian influenza and other viruses, indicating their potential in developing antiviral therapies (Selvam et al., 2007).

Vasodilative and Antihypertensive Effects

Discovery of Novel 3-Benzylquinazolin-4(3H)-ones as Potent Vasodilative Agents

  • The study synthesized a series of 3-benzylquinazolin-4(3H)-ones and evaluated their vasodilative effects. These compounds demonstrated significant vasodilation and antihypertensive effects, suggesting their potential as novel treatments for hypertension (Zuo et al., 2014).

Safety And Hazards

The specific safety and hazards associated with 6,7-Difluoroquinazolin-4(3H)-one are not provided in the search results . As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions of research or applications involving 6,7-Difluoroquinazolin-4(3H)-one are not provided in the search results. Given its unique structure, it could potentially be of interest in various fields such as medicinal chemistry .

properties

IUPAC Name

6,7-difluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZTVZUFJDYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440690
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoroquinazolin-4(3H)-one

CAS RN

205259-37-6
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.81 g (27.8 mmol) of commercially available 2-amino-4,5-difluorobenzoic acid in 20 ml of ethanol were added 1.92 ml (19.4 mmol) of piperidine and 2.25 g (27.8 mmol) of 1,3,5-triazine, followed by heating under reflux in an atmosphere of argon for 6.5 hours. After the reaction mixture was allowed to cool to room temperature, the solvent was evaporated. To the residue was added water, and the resulting mixture was neutralized with 4 N hydrochloric acid. The precipitated crystals were collected by filtration, washed with water, and dried to give 4.37 g (86%) of 6,7-difluoro-4(3H)-quinazolone.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.92 mL
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reactant
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2.25 g
Type
reactant
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20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

38.0 g (0.213 mol) of 2-amino-4,5-difluorobenzoic acid and 44.0 g (0.423 mol) of formamidine acetate were suspended in 300 ml of ethanol. The reaction mixture was subsequently stirred under reflux for 16 h. Conventional work-up gave 33.37 g (Y=84%) of 6,7-difluoro-3H-quinazolin-4-one.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
U Abdulfatai, A Uzairu, S Uba… - Egyptian Journal of …, 2019 - Elsevier
Quantitative structure-properties relationship (QSPR) method was used to design some novel antioxidant lubricant additives, while molecular dynamics simulations were used to …
Number of citations: 12 www.sciencedirect.com
SS Kulkarni, S Singh, JR Shah, WK Low… - European journal of …, 2012 - Elsevier
We have demonstrated that quinazolin-4(3H)-one, a nicotinamide (NI) mimic with PARP-1 inhibitory activity in the high micromolar range (IC 50 = 5.75 μM) could be transformed into …
Number of citations: 42 www.sciencedirect.com
Z Haghighijoo, M Eskandari… - Medical Research Archives, 2017 - esmed.org
A series of new 4-anilinoquinazoline derivatives (IV-XVI) were synthesized in convenient pathway with desirable yields. 4-Aminoquinazoline derivatives corresponding Erlotinib are …
Number of citations: 5 esmed.org
SM Elfeky, TR Sobahi, MM Gineinah… - Archiv der …, 2020 - Wiley Online Library
N‐Substituted isatoic anhydrides were used as starting materials for the synthesis of compounds 5–16 through alkali hydrolysis, Schiff base reactions, and oxidation. Compounds 18–23 …
Number of citations: 13 onlinelibrary.wiley.com
EV Nosova, GN Lipunova… - Russian Chemical …, 2009 - iopscience.iop.org
Convenient methods for the synthesis of fluorine-containing quinazolines and their oxa and thia analogues are considered. Data on the prospects for using these compounds in …
Number of citations: 25 iopscience.iop.org
Y Zhang, Q Hou, X Li, J Zhu, W Wang, B Li… - European Journal of …, 2019 - Elsevier
In novel synthetic 28 4-arylamino-6-fluoro quinazoline derivatives, compound 3a displayed the most remarkable inhibitory activities against tumor cells (IC 50 values ranging between …
Number of citations: 17 www.sciencedirect.com

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